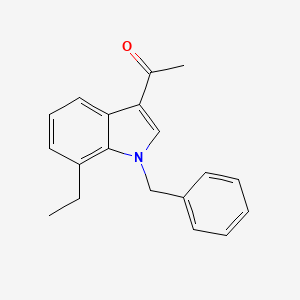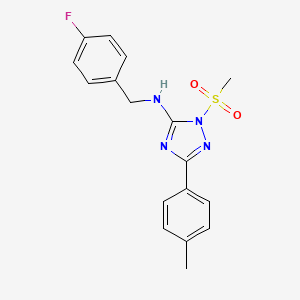![molecular formula C16H20N4O3S B4193013 N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide, also known as DMSO-PG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glycine and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. Additionally, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide is its relatively simple synthesis method and high yield. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a useful compound for studying various disease models. However, one limitation of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for research on N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide and its potential therapeutic applications. Finally, the development of new derivatives of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide may lead to compounds with improved efficacy and reduced toxicity.
properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)20(15-6-4-3-5-7-15)13-16(21)18-12-14-8-10-17-11-9-14/h3-11H,12-13H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNNYZATJXBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[(pyridin-4-YL)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4192933.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4192939.png)

![methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate](/img/structure/B4192960.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4192967.png)

![N-{2-methoxy-4-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4192977.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4192980.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192982.png)
![diethyl 5-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4192988.png)
![1-(9H-carbazol-9-yl)-3-[(2-phenoxyethyl)amino]-2-propanol hydrochloride](/img/structure/B4192995.png)

![5-(2-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4193007.png)
![9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)